molecular formula C15H11ClFNO6S B3373076 5-{[5-Chloro-2-(methoxycarbonyl)phenyl]sulfamoyl}-2-fluorobenzoic acid CAS No. 949760-08-1

5-{[5-Chloro-2-(methoxycarbonyl)phenyl]sulfamoyl}-2-fluorobenzoic acid

Cat. No. B3373076
CAS RN: 949760-08-1
M. Wt: 387.8 g/mol
InChI Key: NBLYCZDIKQMPOT-UHFFFAOYSA-N
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Description

“5-{[5-Chloro-2-(methoxycarbonyl)phenyl]sulfamoyl}-2-fluorobenzoic acid” is a chemical compound with the CAS Number: 949760-08-1 . It has a molecular weight of 387.77 . The IUPAC name for this compound is 5-{[5-chloro-2-(methoxycarbonyl)anilino]sulfonyl}-2-fluorobenzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H11ClFNO6S/c1-24-15(21)10-4-2-8(16)6-13(10)18-25(22,23)9-3-5-12(17)11(7-9)14(19)20/h2-7,18H,1H3,(H,19,20) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current data.

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound could potentially be used in the Suzuki–Miyaura (SM) coupling reaction . SM coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

The compound could be used in the protodeboronation of pinacol boronic esters . Protodeboronation is a valuable but underdeveloped transformation. This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Organic Synthesis

Organoboron compounds, such as this one, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .

Material Science

Given its complex structure, this compound could potentially be used in material science research . It could be used to study the properties of new materials or to develop new synthetic methods.

Chromatography

This compound could potentially be used in chromatography research . It could be used as a standard or a target compound in the development of new chromatographic methods.

Chemical Synthesis

This compound could be used in chemical synthesis . It could be used as a starting material or an intermediate in the synthesis of other complex molecules.

Safety and Hazards

The safety information and hazards associated with this compound are not available in the current data .

properties

IUPAC Name

5-[(5-chloro-2-methoxycarbonylphenyl)sulfamoyl]-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO6S/c1-24-15(21)10-4-2-8(16)6-13(10)18-25(22,23)9-3-5-12(17)11(7-9)14(19)20/h2-7,18H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLYCZDIKQMPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[5-Chloro-2-(methoxycarbonyl)phenyl]sulfamoyl}-2-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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